molecular formula C5H9NS B14420461 3-Butenethioamide, N-methyl- CAS No. 80598-89-6

3-Butenethioamide, N-methyl-

Cat. No.: B14420461
CAS No.: 80598-89-6
M. Wt: 115.20 g/mol
InChI Key: FUJPAFUMNZZGSG-UHFFFAOYSA-N
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Description

3-Butenethioamide, N-methyl- is an organic compound that belongs to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenethioamide, N-methyl- can be achieved through several methods. One common approach involves the reaction of N-methylformamide with an appropriate aldehyde and sodium sulfide in water. This method is efficient and practical, providing good yields of the desired thioamide .

Industrial Production Methods

Industrial production of 3-Butenethioamide, N-methyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butenethioamide, N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the thioamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides and related derivatives.

Scientific Research Applications

3-Butenethioamide, N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butenethioamide, N-methyl- involves its interaction with various molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methylthioacetamide
  • N-methylthiopropionamide
  • N-methylthioformamide

Uniqueness

3-Butenethioamide, N-methyl- is unique due to its butene moiety, which provides additional reactivity and versatility compared to other thioamides. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

80598-89-6

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

N-methylbut-3-enethioamide

InChI

InChI=1S/C5H9NS/c1-3-4-5(7)6-2/h3H,1,4H2,2H3,(H,6,7)

InChI Key

FUJPAFUMNZZGSG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)CC=C

Origin of Product

United States

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